molecular formula C6H10N2 B1297566 1-Ethyl-4-methyl-1h-imidazole CAS No. 144748-24-3

1-Ethyl-4-methyl-1h-imidazole

Cat. No.: B1297566
CAS No.: 144748-24-3
M. Wt: 110.16 g/mol
InChI Key: JXZUHDMMANYKMX-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various applications, including pharmaceuticals, agrochemicals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methyl-1h-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods: Industrial production of this compound often involves the use of acid-catalyzed methylation of imidazole by methanol. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methyl-1h-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-methyl-1h-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Plays a role in the synthesis of biologically active compounds.

    Medicine: Used in the development of pharmaceuticals, including antifungal and antibacterial agents.

    Industry: Employed in the production of agrochemicals, dyes, and pigments.

Comparison with Similar Compounds

1-Ethyl-4-methyl-1h-imidazole can be compared with other imidazole derivatives such as:

  • 1H-Imidazole, 1-methyl
  • 1H-Imidazole, 2-ethyl-4-methyl
  • 1H-Imidazole, 1-ethyl

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both ethyl and methyl groups can enhance its lipophilicity and influence its interaction with biological targets .

Properties

IUPAC Name

1-ethyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZUHDMMANYKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336147
Record name 1H-Imidazole, 1-ethyl-4-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144748-24-3
Record name 1H-Imidazole, 1-ethyl-4-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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